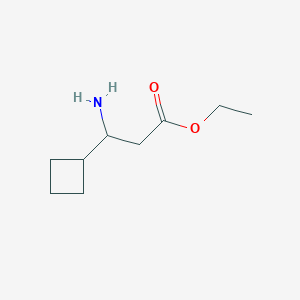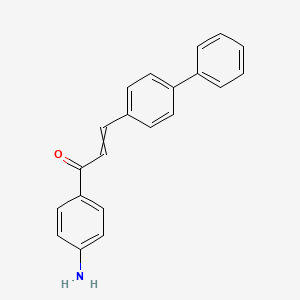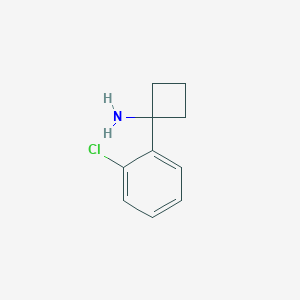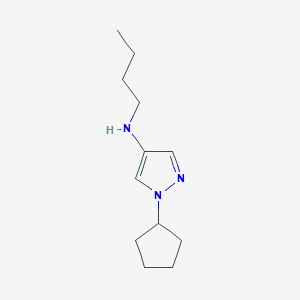
2-Bromo-5-(cyclopropylamino)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(cyclopropylamino)pyrazine is a chemical compound with the molecular formula C7H8BrN3 and a molecular weight of 214.06 g/mol It is characterized by the presence of a bromine atom and a cyclopropylamino group attached to a pyrazine ring
Métodos De Preparación
The synthesis of 2-Bromo-5-(cyclopropylamino)pyrazine typically involves the bromination of 5-(cyclopropylamino)pyrazine. One common method includes the reaction of 5-(cyclopropylamino)pyrazine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Bromo-5-(cyclopropylamino)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-5-(cyclopropylamino)pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used in the synthesis of more complex molecules through various coupling reactions.
Material Science: It may be explored for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(cyclopropylamino)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would vary based on the specific derivative or compound synthesized from this compound .
Comparación Con Compuestos Similares
Similar compounds to 2-Bromo-5-(cyclopropylamino)pyrazine include other bromopyrazines and cyclopropylamino derivatives. For example:
- 2-Bromo-3-(cyclopropylamino)pyrazine
- 2-Bromo-5-(methylamino)pyrazine
These compounds share structural similarities but may exhibit different reactivity and applications.
Propiedades
Número CAS |
1159821-14-3 |
|---|---|
Fórmula molecular |
C7H8BrN3 |
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
5-bromo-N-cyclopropylpyrazin-2-amine |
InChI |
InChI=1S/C7H8BrN3/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Clave InChI |
MEJZURLNWLFKQW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=CN=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730104.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11730106.png)
![5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11730110.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11730115.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730129.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730133.png)

![Ethyl 2-{[2-cyano-2-(4-fluorophenyl)eth-1-en-1-yl]amino}acetate](/img/structure/B11730138.png)
![3-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11730139.png)

![(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730169.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730175.png)
